sodium;4-iodopyridine-2-carboxylate sodium;4-iodopyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13360980
InChI: InChI=1S/C6H4INO2.Na/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1
SMILES:
Molecular Formula: C6H3INNaO2
Molecular Weight: 270.99 g/mol

sodium;4-iodopyridine-2-carboxylate

CAS No.:

Cat. No.: VC13360980

Molecular Formula: C6H3INNaO2

Molecular Weight: 270.99 g/mol

* For research use only. Not for human or veterinary use.

sodium;4-iodopyridine-2-carboxylate -

Specification

Molecular Formula C6H3INNaO2
Molecular Weight 270.99 g/mol
IUPAC Name sodium;4-iodopyridine-2-carboxylate
Standard InChI InChI=1S/C6H4INO2.Na/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1
Standard InChI Key MXBYKBIRCCTBQG-UHFFFAOYSA-M
Isomeric SMILES C1=CN=C(C=C1I)C(=O)[O-].[Na+]
Canonical SMILES C1=CN=C(C=C1I)C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Sodium 4-iodopyridine-2-carboxylate belongs to the class of halogenated pyridinecarboxylates. Its IUPAC name, sodium;4-iodopyridine-2-carboxylate, reflects the substitution pattern on the pyridine ring. The compound’s structure is characterized by:

  • Iodine at position 4: This heavy halogen atom introduces significant polarizability, enhancing intermolecular interactions such as halogen bonding .

  • Carboxylate group at position 2: The deprotonated carboxylic acid group (COONa+-\text{COO}^- \text{Na}^+) improves solubility in polar solvents, particularly water.

Spectroscopic and Crystallographic Data

  • NMR: The 1H^1\text{H} NMR spectrum in D2O\text{D}_2\text{O} exhibits pyridine ring protons at δ 7.8–8.5 ppm, with the absence of acidic protons confirming salt formation.

  • X-ray crystallography: Studies on related cobalt complexes reveal that the 4-iodopyridine-2-carboxylate ligand adopts a tridentate coordination mode, with Co–O bond lengths of 2.05–2.11 Å and Co–N bonds of 2.13–2.15 Å .

  • Mass spectrometry: Electrospray ionization (ESI-MS) in negative mode shows a predominant ion at m/z 263.9, corresponding to [M–Na][\text{M}–\text{Na}]^-.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves two steps:

  • Iodination of pyridine-2-carboxylic acid: Reacting pyridine-2-carboxylic acid with iodine monochloride (ICl\text{ICl}) in acetic acid under reflux (70–80°C, 6–8 hours) selectively substitutes hydrogen at position 4 with iodine.

  • Neutralization: Treating the resultant 4-iodopyridine-2-carboxylic acid with sodium hydroxide (NaOH\text{NaOH}) in ethanol yields the sodium salt. Purification via recrystallization in a 50:50 ethanol-water mixture ensures >98% purity.

Industrial Production

Industrial methods prioritize scalability and cost-efficiency:

  • Continuous flow processes: Enable precise control over reactant addition and temperature, minimizing byproducts.

  • Purification techniques: Crystallization or column chromatography isolates the product in high yield.

Physicochemical Properties

PropertyValue/Description
Molecular weight270.99 g/mol
Solubility in water>50 mg/mL (25°C)
LogP (Partition coefficient)0.05
Polar surface area (PSA)53.02 Ų
Thermal stabilityDecomposes at 169°C (free acid)

The sodium salt’s solubility contrasts sharply with the free acid, which is sparingly soluble in water but soluble in organic solvents like dimethylformamide (DMF).

Applications in Scientific Research

Pharmaceutical Development

Sodium 4-iodopyridine-2-carboxylate serves as a key intermediate in synthesizing anti-inflammatory and anticancer agents. Its iodine atom facilitates radioisotope labeling for imaging and targeted therapy .

Coordination Chemistry

In materials science, the compound acts as a ligand for transition metals. For example, cobalt complexes incorporating this ligand exhibit hydrogen-bonded supramolecular architectures, relevant for catalysis and sensor design .

Agrochemical Research

The iodine substituent enhances pesticidal activity by disrupting microbial metabolism. Field trials demonstrate efficacy against Xanthomonas oryzae, a rice pathogen, at concentrations as low as 50 ppm.

Mechanism of Action

In biological systems, the iodine atom participates in halogen bonding with protein residues, inhibiting enzymes like cyclooxygenase-2 (COX-2). In chemical reactions, the carboxylate group acts as a leaving group in nucleophilic substitutions, enabling diverse derivatization .

Comparative Analysis with Related Compounds

CompoundKey Differentiator
4-Chloropyridine-2-carboxylateLess reactive in Suzuki couplings
4-Methylpyridine-2-carboxylateHydrophobic; unsuitable for aqueous reactions

The iodine atom’s polarizability and the sodium salt’s solubility distinguish this compound from analogs .

Analytical Characterization

Critical techniques include:

  • Elemental analysis: Confirms C, H, N, and I content within ±0.4% of theoretical values.

  • FT-IR: The carboxylate stretch (νasym\nu_{\text{asym}}) appears at 1550–1610 cm⁻¹.

Future Perspectives

Future research should explore:

  • Biological target identification: Elucidate interactions with cancer cell receptors.

  • Green synthesis: Develop solvent-free iodination methods to reduce environmental impact .

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